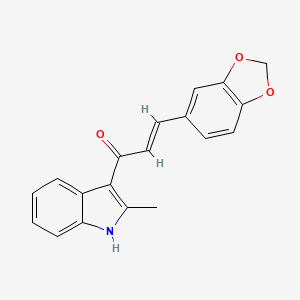
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one
Overview
Description
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one, also known as MDMP, is a psychoactive compound that belongs to the family of indoles. It is a designer drug that has gained popularity in recent years due to its potential use as a recreational drug. However, the compound has also been studied for its scientific research applications, particularly in the field of neuroscience.
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one acts as a partial agonist of the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This activation leads to an increase in the release of serotonin and other neurotransmitters, which can have downstream effects on mood, perception, and cognition. The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood and requires further study.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The compound has also been shown to have potential neuroprotective effects, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has several advantages as a research tool, including its high affinity for the 5-HT2A receptor and its ability to modulate the release of neurotransmitters. However, the compound also has several limitations, including its potential for abuse and the lack of standardized dosing protocols. Additionally, the synthesis of 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is a complex and time-consuming process, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one. These include investigating its potential as a treatment for psychiatric disorders such as depression and schizophrenia, as well as exploring its neuroprotective effects. Additionally, further studies are needed to better understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one and its potential interactions with other neurotransmitter systems.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been used in studies to investigate the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as depression and schizophrenia.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-12-19(14-4-2-3-5-15(14)20-12)16(21)8-6-13-7-9-17-18(10-13)23-11-22-17/h2-10,20H,11H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNQUSJIVJVQT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834235.png)
![4-(3-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834237.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834243.png)
![4-[3-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834252.png)
![1-[2-methoxy-5-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3834257.png)
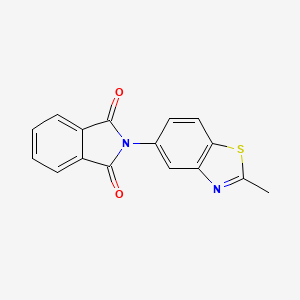
![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)
![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
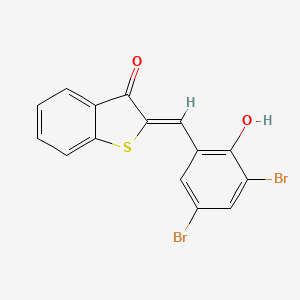
![2-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3834285.png)

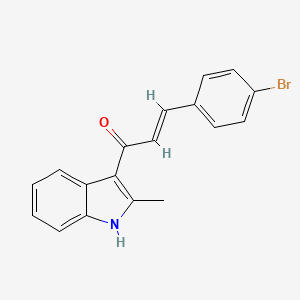
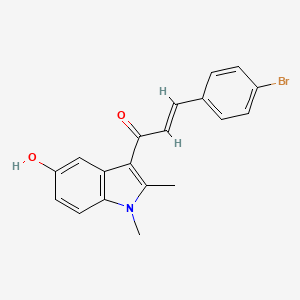
![9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B3834321.png)